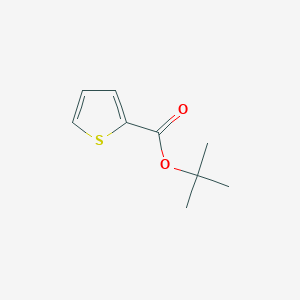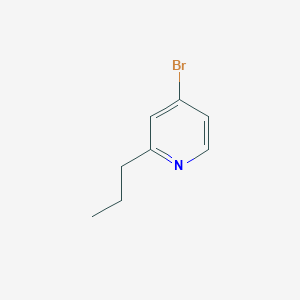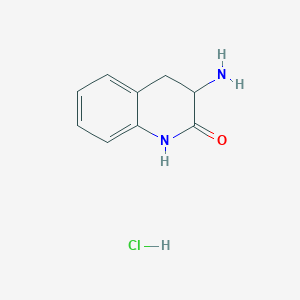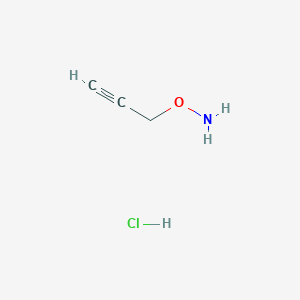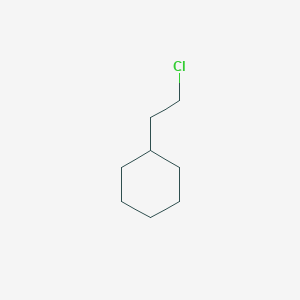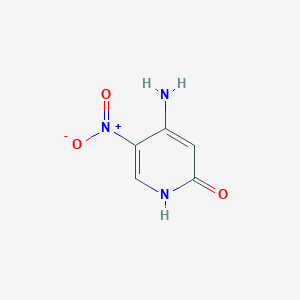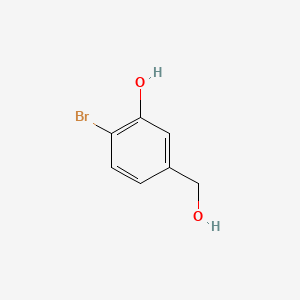
2-溴-5-(羟甲基)苯酚
描述
2-Bromo-5-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(hydroxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(hydroxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
超支化聚合物的合成
2-溴-5-(羟甲基)苯酚用于超支化聚合物的合成。Uhrich 等人(1992 年)证明了 5-(溴甲基)-1,3-二羟基苯(2-溴-5-(羟甲基)苯酚的衍生物)经过自缩合后生成具有高分子量的聚合物。这些聚合物具有大量酚羟基,可进行进一步的改性,如酰化和硅烷化 (Uhrich, Hawker, Fréchet, & Turner, 1992)。
衍生物合成中的抗病毒活性
在抗病毒研究领域,已经合成和研究了 2-溴-5-(羟甲基)苯酚的衍生物。Mezentseva 等人(1991 年)研究了 2-溴甲基衍生物与酚的反应,生成具有潜在抗病毒活性的化合物 (Mezentseva, Nikolaeva, Golovanova, Krylova, & Fomina, 1991)。
在金催化的酚合成中的作用
2-溴-5-(羟甲基)苯酚及其衍生物在金催化的酚合成中发挥着重要作用。Hashmi 等人(2006 年)探讨了包括溴和羟甲基在内的各种取代基在金催化的酚合成中的影响,突出了这些化合物在合成化学中的多功能性 (Hashmi 等,2006)。
环境分析
Fujita 等人(2001 年)应用化学衍生化和质谱技术来表征 2-溴辛基苯氧基乙酸(一种与 2-溴-5-(羟甲基)苯酚相关的化合物)的细菌代谢物。这项研究强调了此类化合物在理解生物降解过程中的环境相关性 (Fujita, Campbell, Mong, & Reinhard, 2001)。
先进材料和环氧树脂系统
2-溴-5-(羟甲基)苯酚衍生物已用于先进材料的开发,特别是在环氧树脂系统中。Wang 和 Mendoza(1991 年)合成了含有溴酚部分的新型化合物,用于环氧树脂中,与传统环氧树脂相比,该化合物显示出改进的水解和热稳定性 (Wang & Mendoza, 1991)。
药物中间体
- Ueno 等人(2014 年)描述了使用 2-溴-5-(羟甲基)苯酚作为关键中间体的合成苄基哌啶衍生物的第二代工艺。该工艺展示了该化合物在制药工业中的重要性,特别是在制备靶向血清素转运蛋白和受体的双重抑制剂方面 (Ueno, Ae, Terauchi, Fujimoto, & Fujiwara, 2015)。
铜(II)和钒(IV)配合物的合成
Takjoo 等人(2013 年)探索了使用 2-溴-5-(羟甲基)苯酚衍生物合成铜(II)和氧化钒(IV)配合物。这项研究突出了该化合物在无机化学和材料科学中用于创建金属有机配合物的实用性,该配合物在催化和材料科学中具有潜在应用 (Takjoo, Mague, Akbari, Ebrahimipour, 2013)。
海洋藻类提取物中的抗菌特性
Xu 等人(2003 年)在红藻 Rhodomela confervoides 中鉴定了溴酚,包括 2-溴-5-(羟甲基)苯酚的衍生物。这些化合物表现出抗菌特性,表明在开发新型抗菌剂方面具有潜在应用 (Xu, Fan, Yan, Li, Niu, & Tseng, 2003)。
在食品科学中的应用
Chen 等人(2014 年)研究了植物食品中酚类酸水解过程中衍生物的形成,包括与 2-溴-5-(羟甲基)苯酚相关的化合物。本研究深入了解了食品加工对酚类含量和抗氧化能力的影响,强调了这些化合物在食品科学和营养学中的重要性 (Chen, Tang, Zhang, Liu, Marcone, Li, & Tsao, 2014)。
安全和危害
作用机制
Target of Action
2-Bromo-5-(hydroxymethyl)phenol is a chemically synthesized compound Bromomethylphenols, a class of compounds to which 2-bromo-5-(hydroxymethyl)phenol belongs, are known to be useful intermediates in the synthesis of various heterocyclic compounds, calixarenes, and metallaquinones . They are also used in the preparation of pharmacologically active compounds .
Mode of Action
It’s known that bromomethylphenols can undergo various chemical reactions, including bromination . In the bromination process, the compound reacts with a brominating agent, leading to the substitution of a hydrogen atom with a bromine atom .
Action Environment
The action of 2-Bromo-5-(hydroxymethyl)phenol, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it’s recommended to store the compound in an inert atmosphere at a temperature between 2-8°C . .
生化分析
Biochemical Properties
2-Bromo-5-(hydroxymethyl)phenol plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It can participate in free radical bromination and nucleophilic substitution reactions. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. Additionally, 2-Bromo-5-(hydroxymethyl)phenol can interact with proteins that have aromatic amino acid residues, potentially affecting their structure and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the activity of the enzymes and proteins involved .
Cellular Effects
2-Bromo-5-(hydroxymethyl)phenol has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can modulate gene expression by influencing transcription factors and other regulatory proteins. Additionally, 2-Bromo-5-(hydroxymethyl)phenol can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-(hydroxymethyl)phenol involves its ability to bind to specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the compound can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, preventing the enzyme from metabolizing its substrates. Additionally, 2-Bromo-5-(hydroxymethyl)phenol can induce changes in gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-(hydroxymethyl)phenol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that 2-Bromo-5-(hydroxymethyl)phenol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-(hydroxymethyl)phenol vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 2-Bromo-5-(hydroxymethyl)phenol can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a certain dose is required to elicit a measurable biological response .
Metabolic Pathways
2-Bromo-5-(hydroxymethyl)phenol is involved in various metabolic pathways, primarily those related to the metabolism of aromatic compounds. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, which enhance their solubility and facilitate their excretion from the body .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-(hydroxymethyl)phenol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it is metabolized and excreted .
Subcellular Localization
The subcellular localization of 2-Bromo-5-(hydroxymethyl)phenol can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the localization and stability of 2-Bromo-5-(hydroxymethyl)phenol within cells .
属性
IUPAC Name |
2-bromo-5-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYCVESONPFMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543583 | |
| Record name | 2-Bromo-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2737-19-1 | |
| Record name | 4-Bromo-3-hydroxybenzenemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-hydroxybenzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3288833J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-5-(hydroxymethyl)phenol purity in the synthesis of benzyl piperidine 10?
A1: The study by [] highlights that the purity of 2-Bromo-5-(hydroxymethyl)phenol (14) directly impacts the impurity profile of the final benzyl piperidine derivative (10). Controlling the quality of (14), along with that of 1-bromo-2-methoxyethane (15), effectively limits impurities in the final product. This control is crucial for downstream applications where high purity is essential.
Q2: How is 2-Bromo-5-(hydroxymethyl)phenol used in the synthesis of benzyl piperidine 10?
A2: The paper describes a synthetic route where 2-Bromo-5-(hydroxymethyl)phenol (14) undergoes a Horner–Wadsworth–Emmons reaction followed by selective hydrogenation in the presence of Pt/C catalyst and ethyl acetate. This process efficiently converts (14) into the desired benzyl piperidine derivative (10) on a multi-kilogram scale []. The presence of a small amount of water during hydrogenation was found to be crucial for achieving high selectivity and minimizing the formation of the debrominated byproduct (15).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



